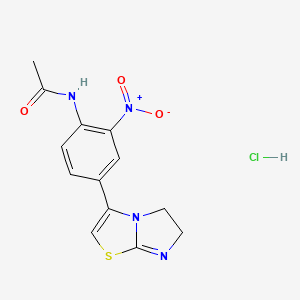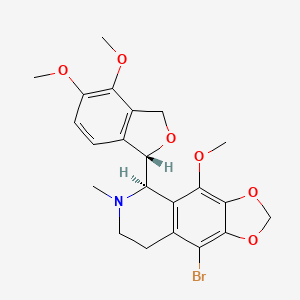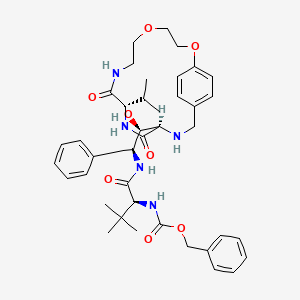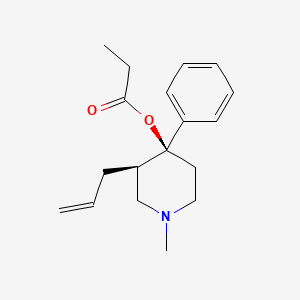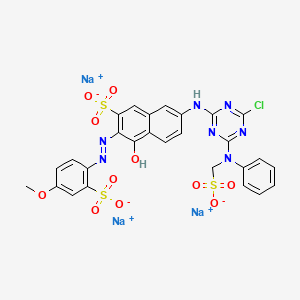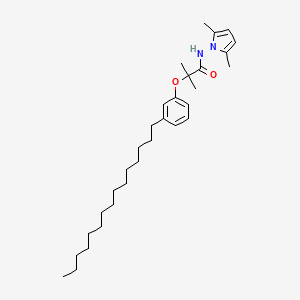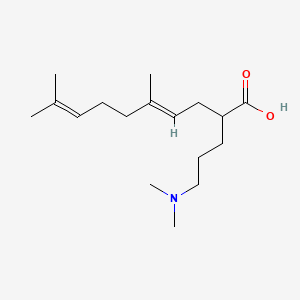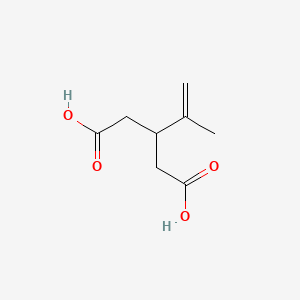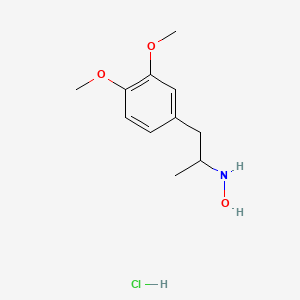
Piperazine, 1-(2-chloro-6-methylphenyl)-4-(2-((4-methyl-5-thiazolyl)oxy)ethyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1-(2-chloro-6-methylphenyl)-4-(2-((4-methyl-5-thiazolyl)oxy)ethyl)-, monohydrochloride is a complex organic compound that belongs to the piperazine class of chemicals Piperazines are known for their diverse applications in medicinal chemistry, particularly as central nervous system stimulants and anthelmintics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(2-chloro-6-methylphenyl)-4-(2-((4-methyl-5-thiazolyl)oxy)ethyl)-, monohydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the piperazine core, followed by the introduction of the 2-chloro-6-methylphenyl group and the 4-methyl-5-thiazolyl group. Common reagents used in these reactions include chlorinating agents, thiazole derivatives, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The reaction conditions would be optimized to maximize yield and purity while minimizing by-products. The final product would be purified using techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-(2-chloro-6-methylphenyl)-4-(2-((4-methyl-5-thiazolyl)oxy)ethyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the piperazine ring.
Substitution: Halogen substitution reactions can occur, particularly involving the chlorine atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, Piperazine, 1-(2-chloro-6-methylphenyl)-4-(2-((4-methyl-5-thiazolyl)oxy)ethyl)-, monohydrochloride may be studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine
Medically, compounds in the piperazine class are often investigated for their potential therapeutic effects, such as anti-inflammatory, anti-cancer, or anti-parasitic properties.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of Piperazine, 1-(2-chloro-6-methylphenyl)-4-(2-((4-methyl-5-thiazolyl)oxy)ethyl)-, monohydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to various biological effects. The exact pathways and molecular interactions would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives such as:
- Piperazine, 1-(2-chlorophenyl)-4-(2-hydroxyethyl)-
- Piperazine, 1-(2-methylphenyl)-4-(2-(4-methylthiazolyl)ethyl)-
- Piperazine, 1-(2-chloro-4-methylphenyl)-4-(2-(5-methylthiazolyl)ethyl)-
Uniqueness
What sets Piperazine, 1-(2-chloro-6-methylphenyl)-4-(2-((4-methyl-5-thiazolyl)oxy)ethyl)-, monohydrochloride apart is its specific combination of functional groups, which may confer unique chemical and biological properties. This uniqueness can be leveraged in various scientific and industrial applications.
Properties
CAS No. |
136996-73-1 |
|---|---|
Molecular Formula |
C17H23Cl2N3OS |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
5-[2-[4-(2-chloro-6-methylphenyl)piperazin-1-yl]ethoxy]-4-methyl-1,3-thiazole;hydrochloride |
InChI |
InChI=1S/C17H22ClN3OS.ClH/c1-13-4-3-5-15(18)16(13)21-8-6-20(7-9-21)10-11-22-17-14(2)19-12-23-17;/h3-5,12H,6-11H2,1-2H3;1H |
InChI Key |
ZCCMONVTIDKASM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)N2CCN(CC2)CCOC3=C(N=CS3)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3E)-3-[(2-methoxyphenoxy)methylidene]-2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B12747542.png)

